molecular formula C6H9N3O4 B077024 Desmethylmisonidazole CAS No. 13551-92-3

Desmethylmisonidazole

Número de catálogo B077024
Número CAS: 13551-92-3
Peso molecular: 187.15 g/mol
Clave InChI: NUGLIYXAARVRPQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Desmethylmisonidazole (DESMISO) is synthesized through chemical pathways that involve the modification of misonidazole or similar nitroimidazole compounds. The synthesis processes are tailored to introduce specific functional groups, enhancing its radiosensitizing efficiency or altering its pharmacokinetic profile. For instance, studies on nitroimidazole adducts, including DESMISO, with rhodium(II) carboxylates have shown that these compounds can be synthesized to possess enhanced radiosensitizing properties, demonstrating the flexibility and adaptability of DESMISO's chemical synthesis to achieve desired biochemical outcomes (Goodgame et al., 1986).

Molecular Structure Analysis

The molecular structure of DESMISO plays a crucial role in its chemical behavior and interaction with biological molecules. For instance, the presence of the nitroimidazole moiety is central to its function as a radiosensitizer. Structural analyses, such as X-ray crystallography of DESMISO complexes, reveal how its molecular conformation facilitates interactions with metal ions and enhances radiosensitizing effects when bound to certain metal complexes (Goodgame et al., 1986).

Chemical Reactions and Properties

DESMISO undergoes various chemical reactions, particularly in the presence of metal ions such as Zn(II), Co(II), and Fe(III), leading to the formation of complexes. These interactions are significant in biological contexts, affecting the drug's distribution, efficacy, and toxicity. Electrochemical studies have highlighted these interactions, providing insights into how DESMISO and similar compounds react in biological media, which is crucial for understanding its mechanism of action as a radiosensitizer (Breccia et al., 1982).

Physical Properties Analysis

The physical properties of DESMISO, such as solubility, melting point, and stability, are essential for its formulation and delivery as a therapeutic agent. Its pharmacokinetic profile, characterized by absorption, distribution, metabolism, and excretion patterns, is directly influenced by these properties. Studies have demonstrated that DESMISO has a faster plasma clearance and shorter half-life compared to its parent compound, misonidazole, which impacts its dosing regimen and potential side effects (Dische et al., 1981).

Chemical Properties Analysis

The chemical properties of DESMISO, including its reactivity, stability under various conditions, and interactions with other compounds, determine its efficacy and safety profile. Its ability to form complexes with metals, undergo reduction, and interact with cellular components underlies its role as a radiosensitizer. These chemical interactions are crucial for its biological activity, especially in creating hypoxic conditions that enhance radiation therapy's effectiveness (Breccia et al., 1982).

Aplicaciones Científicas De Investigación

1. Neurotoxicity Study in Radiology

  • Summary of Application: Desmethylmisonidazole has been used in clinical trials as a hypoxic cell sensitizer in radiotherapy . The drug was studied due to the risk of neurotoxicity associated with misonidazole, another hypoxic cell sensitizer .
  • Methods of Application: The study involved administering the drug to patients undergoing radiotherapy and monitoring for signs of neurotoxicity . The total dose given was limited due to the risk of neurotoxicity .
  • Results or Outcomes: A direct correlation was found between the tissue exposure to misonidazole, as indicated by the area under the curve of plasma concentration with time, and the incidence of neurotoxicity .

2. Clinical Radiotherapy

  • Summary of Application: Desmethylmisonidazole, along with misonidazole, has been used in clinical radiotherapy . The drugs were administered to patients receiving radiotherapy to enhance the radiation response in hypoxic skin .
  • Methods of Application: In the initial phase of the work, large single doses were given to patients, and serum concentrations were monitored . The plasma concentration showed a peak at 1 to 2 hours, followed by a plateau period extending up to 4 or 5 hours .
  • Results or Outcomes: Enhancement of radiation response in hypoxic skin was demonstrated in all cases studied, and concentrations up to 100% of the plasma concentration were found in biopsies of human tumors . An enhancement of tumor response was observed in 3 of 4 patients with multiple deposits of tumor where a comparison could be made of treatment with or without the drug .

3. Pharmacokinetic Studies

  • Summary of Application: Desmethylmisonidazole has been used in pharmacokinetic studies to understand its behavior in the body . These studies are crucial in developing alternative radiosensitizers to misonidazole .
  • Methods of Application: The study involved administering the drug to patients and monitoring its concentration in various biological materials . The drug’s lipophilicity and pharmacokinetics were studied .

3. Pharmacokinetic Studies

  • Summary of Application: Desmethylmisonidazole has been used in pharmacokinetic studies to understand its behavior in the body . These studies are crucial in developing alternative radiosensitizers to misonidazole .
  • Methods of Application: The study involved administering the drug to patients and monitoring its concentration in various biological materials . The drug’s lipophilicity and pharmacokinetics were studied .
  • Results or Outcomes: The studies found that analogues more hydrophilic than misonidazole, including its O-demethylated metabolite desmethylmisonidazole, appear promising candidates .

4. Neurotoxicity Studies

  • Summary of Application: Desmethylmisonidazole has been used in neurotoxicity studies . These studies are important to understand the risk of neurotoxicity associated with the use of the drug .
  • Methods of Application: The study involved administering the drug to patients and monitoring for signs of neurotoxicity . The total dose given was limited due to the risk of neurotoxicity .
  • Results or Outcomes: A direct correlation was found between the tissue exposure to misonidazole, as indicated by the area under the curve of plasma concentration with time, and the incidence of neurotoxicity .

Safety And Hazards

According to the safety data sheet, Desmethylmisonidazole is classified as having acute toxicity (oral and dermal), skin corrosion, and serious eye damage . In case of contact with skin or eyes, immediate medical attention is advised .

Direcciones Futuras

While specific future directions for Desmethylmisonidazole are not mentioned in the search results, the field of controlled drug delivery presents promising future directions for many drugs . The development of new materials and the establishment of structure-function relationships are areas of active research .

Propiedades

IUPAC Name

3-(2-nitroimidazol-1-yl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O4/c10-4-5(11)3-8-2-1-7-6(8)9(12)13/h1-2,5,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGLIYXAARVRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875669
Record name Desmethylmisonidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethylmisonidazole

CAS RN

13551-92-3
Record name Desmethylmisonidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13551-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylmisonidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylmisonidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Desmethylmisonidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-nitro-1H-imidazol-1-yl)propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYLMISONIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N358OVQW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmethylmisonidazole
Reactant of Route 2
Reactant of Route 2
Desmethylmisonidazole
Reactant of Route 3
Reactant of Route 3
Desmethylmisonidazole
Reactant of Route 4
Reactant of Route 4
Desmethylmisonidazole
Reactant of Route 5
Desmethylmisonidazole
Reactant of Route 6
Reactant of Route 6
Desmethylmisonidazole

Citations

For This Compound
405
Citations
MRL Stratford, AI Minchinton, S Dische… - International Journal of …, 1982 - Elsevier
The O-demethylated metabolite of misonidazole, Ro 05–9963, has been administered orally, prior to irradiation, to over 50 patients with malignant disease in order to assess the …
Number of citations: 7 www.sciencedirect.com
CN Coleman, TH Wasserman, TL Phillips… - International Journal of …, 1982 - Elsevier
Since January 1981, 52 patients have entered the Radiation Therapy Oncology Group Phase I trial with intravenous (iv) desmethylmisonidazole (DMM). DMM is less lipophilic than …
Number of citations: 40 www.sciencedirect.com
S Dische, MI Saunders, PJ Riley, J Hauck… - British Journal of …, 1981 - nature.com
The concentration of desmethylmisonidazole (DESMISO) was determined in 60 biopsy samples taken from 13 human tumours and in cerebrospinal fluid (CSF) from 8 patients after oral …
Number of citations: 22 www.nature.com
RW Hubbard, FA Beierle - … of Chromatography B: Biomedical Sciences and …, 1982 - Elsevier
The nitroimidszoles, which include misonidazole (Fig. l), are potent hypoxic cell radiosensitizing compounds with good correlation between the nitroimidazole serum concentrations and …
Number of citations: 6 www.sciencedirect.com
RAS White, P Workman - British journal of cancer, 1980 - nature.com
The hypoxic cell radiosensitizer desmethylmisonidazole (1-(2-nitroimidazol-1-yl)-2, 3-propandiol; Ro 05-9963; DEMIS) was administered to 4 dogs at doses of 50 and 200 mg/kg by …
Number of citations: 34 www.nature.com
P Workman - Cancer Chemotherapy and Pharmacology, 1980 - Springer
An understanding of lipophilicity and pharmacokinetics is important in developing alternative radiosensitizers to misonidazole (MIS). Analogues more hydrophilic that MIS, including its O…
Number of citations: 35 link.springer.com
PG Meering, RAA Maes - … of Chromatography B: Biomedical Sciences and …, 1981 - Elsevier
A high-performance liquid chromatographic method for the simultaneous determination of misonidazole and desmethylmisonidazole in plasma is described. After plasma is …
Number of citations: 5 www.sciencedirect.com
CN Coleman, VK Hirst, DM Brown, J Halsey - International Journal of …, 1984 - Elsevier
The clinical usefulness of misonidazole (MISO) and desmethylmisonidazole (DMM) is severely limited by neurotoxicity. Based on theoretical considerations and on laboratory data …
Number of citations: 11 www.sciencedirect.com
PG Meering, RA Baumann, JJ Zijp… - Journal of Chromatography …, 1984 - Elsevier
… mobile phase was made, containing desmethylmisonidazole, … in the range 6-60 mg/l as well as desmethylmisonidazole … lines of typical calibration curves are for desmethylmisonidazole …
Number of citations: 10 www.sciencedirect.com
NM Bleehen - Nitroimidazoles: Chemistry, Pharmacology, and …, 1980 - Springer
The role of hypoxic cell radiosensitisers in the management of cancer in patients has been the subject of several meetings (1,2) including the present one. This report concerns itself …
Number of citations: 3 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.